molecular formula C21H21NO4 B15000443 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-YL}benzamide

4-Acetyl-N-{spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-YL}benzamide

Cat. No.: B15000443
M. Wt: 351.4 g/mol
InChI Key: AAKOUIZMIAJBDT-UHFFFAOYSA-N
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Description

4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide typically involves multiple steps. One common method includes the reaction of 4-acetylbenzoic acid with spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-YL}benzamide
  • 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-6-YL}benzamide

Uniqueness: The uniqueness of 4-Acetyl-N-{spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-YL}benzamide lies in its specific spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

4-acetyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide

InChI

InChI=1S/C21H21NO4/c1-14(23)15-5-7-16(8-6-15)20(24)22-17-9-10-18-19(13-17)26-21(25-18)11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)

InChI Key

AAKOUIZMIAJBDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4

Origin of Product

United States

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